N-Methyl-2-(2-nitrophenoxy)ethanamine
Overview
Description
“N-Methyl-2-(2-nitrophenoxy)ethanamine” is a chemical compound with the CAS Number: 1038700-63-8. It has a molecular weight of 196.21 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-Methyl-2-(2-nitrophenoxy)ethanamine” is represented by the linear formula: C9H12N2O3 . The InChI Code for this compound is 1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8 (9)11 (12)13/h2-5,10H,6-7H2,1H3 .Scientific Research Applications
Enriched Isotope Preparations
The preparation of enriched isotopes of N-Methyl-2-(2-nitrophenoxy)ethanamine has been described, including versions enriched with 18O, 15N, and 14C. These enriched compounds are useful in various scientific studies, including tracing chemical reactions and understanding the behavior of similar compounds in biological systems (Yilmaz & Shine, 1988).
Antimicrobial and Antidiabetic Studies
Recent research has focused on synthesizing Schiff bases from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes, including a version with a 4-nitrobenzylidene group. These compounds have shown promising in vitro antimicrobial and antidiabetic properties, and are being explored as potential COVID-19 inhibitors (S. G, D. K, S. P, & B. N, 2023).
Synthetic Routes for Medical Intermediates
A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, has been developed. This compound is a key intermediate in the production of Silodosin, a medication used to treat benign prostatic hyperplasia. Such synthetic routes are crucial for the efficient production of medical treatments (Luo, Chen, Zhang, & Huang, 2008).
Cytochrome P450 Enzyme Metabolism
Understanding the metabolism of compounds like N-Methyl-2-(2-nitrophenoxy)ethanamine is essential for drug safety and efficacy. A study has characterized the hepatic cytochrome P450 enzymes involved in the metabolism of similar compounds, providing insights into how these drugs are processed in the body (Nielsen et al., 2017).
Synthesis and Derivative Studies
Research has been conducted on synthesizing 2-(p-nitrophenoxy)ethylamine and its derivatives. These studies are fundamental in organic chemistry and contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals (Knipe, Sridhar, & Lound-Keast, 1977).
properties
IUPAC Name |
N-methyl-2-(2-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUCZRYMNKHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651296 | |
Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(2-nitrophenoxy)ethanamine | |
CAS RN |
1038700-63-8 | |
Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.